![molecular formula C20H16F3N3O4S B2382950 ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226447-22-8](/img/structure/B2382950.png)
ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16F3N3O4S and its molecular weight is 451.42. The purity is usually 95%.
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Scientific Research Applications
General Basic Catalysis of Ester Hydrolysis
Research indicates the importance of imidazole compounds, related to the chemical structure of interest, in the hydrolysis of esters. Imidazole acts as a general basic catalyst, facilitating the hydrolysis of various esters, which has implications for understanding the mechanisms of enzymatic reactions and could inform the synthesis of bioactive compounds (M. L. Bender & B. Turnquest, 1957).
Heterocyclic Synthesis
The reactivity of compounds structurally akin to the one towards active methylene reagents for the synthesis of pyran, pyridine, and pyridazine derivatives has been explored. This type of chemical activity underlines the potential for creating polyfunctionally substituted heterocyclic compounds, which are valuable in pharmaceutical chemistry (R. Mohareb et al., 2004).
Antitumor Activities
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and its derivatives have been studied for their potential antitumor activities. The synthesis of various heterocyclic compounds incorporating the benzo[d]imidazole moiety and their evaluation against cancer cell lines demonstrate the importance of these compounds in developing new antitumor agents (R. Mohareb & M. S. Gamaan, 2018).
Ionic Liquid Catalysis
The ionic liquid 1-ethyl-3-methylimidazole acetate has been identified as a mild and effective catalyst for the synthesis of trisubstituted imidazoles, showcasing the utility of ionic liquids in facilitating organic reactions under environmentally friendly conditions (Hongjun Zang et al., 2010).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polycarbazole derivatives, related to the compound of interest, affects their electrochemical and electrochromic properties. Such studies are crucial for the development of materials for electronic and photonic applications (Bin Hu et al., 2013).
properties
IUPAC Name |
ethyl 2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S/c1-2-30-18(27)12-31-19-24-11-17(13-5-3-8-16(9-13)26(28)29)25(19)15-7-4-6-14(10-15)20(21,22)23/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQDWHBHGYGXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate |
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